2-(2-Methylprop-1-enyl)-8-nitroquinoline
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)-8-nitroquinoline |
InChI |
InChI=1S/C13H12N2O2/c1-9(2)8-11-7-6-10-4-3-5-12(15(16)17)13(10)14-11/h3-8H,1-2H3 |
InChI Key |
LDJZIZJDQGERPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1)C |
Synonyms |
2-(2-methylprop-1-enyl)-8-nitroquinoline |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 2 Methylprop 1 Enyl 8 Nitroquinoline
X-ray Crystallographic Analysis of 2-(2-Methylprop-1-enyl)-8-nitroquinoline
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the anticipated results from such an analysis can be described based on established principles and data from analogous structures. The analysis would provide critical information on the molecule's conformation, the spatial orientation of its functional groups, and the packing of molecules within the crystal lattice.
Determination of Crystal Structure and Molecular Conformation
A single-crystal X-ray diffraction study would reveal the fundamental crystallographic parameters of this compound, such as its crystal system, space group, and unit cell dimensions. For related quinoline (B57606) derivatives, monoclinic crystal systems with space groups like P2₁/c are common. aspirasci.comdocbrown.info The analysis would also precisely define the bond lengths, bond angles, and torsion angles of the molecule. This data allows for a detailed understanding of the molecular geometry, confirming the planarity of the quinoline ring system and the geometry of the 2-methylprop-1-enyl substituent.
Interactive Data Table: Expected Crystallographic Parameters
| Parameter | Expected Value/System | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pna2₁ | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions (Å) | a, b, c | The lengths of the edges of the unit cell. |
| Unit Cell Angles (°) | α, β, γ | The angles between the unit cell axes. |
| Z | Integer (e.g., 4) | The number of molecules per unit cell. |
Examination of Intermolecular Interactions in the Solid State
The way molecules pack in a crystal is governed by a network of intermolecular forces. parchem.combrieflands.com For this compound, the analysis would likely reveal the presence of weak C-H···O hydrogen bonds, where the oxygen atoms of the nitro group act as acceptors. Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are anticipated to play a significant role in stabilizing the crystal structure. The specific distances and geometries of these interactions would be quantified, providing insight into the cohesive forces that maintain the solid-state architecture. aspirasci.com The study of these non-covalent interactions is crucial for understanding the material's physical properties. parchem.combrieflands.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring, the vinyl proton, and the methyl groups of the propenyl substituent. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with their coupling patterns revealing their connectivity. The chemical shifts for the parent 2-methyl-8-nitroquinoline (B1328908) show aromatic protons in this range. chemicalbook.com The vinyl proton of the methylpropenyl group would likely appear as a singlet or a narrow multiplet, while the two methyl groups would give rise to distinct signals in the upfield region.
The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the quinoline ring would produce a series of signals in the aromatic region (120-150 ppm). The carbons of the nitro-bearing C8 and the substituent-bearing C2 would have characteristic chemical shifts influenced by the electron-withdrawing and -donating properties of their respective groups. For instance, in 2-methylpropene, the sp² carbons of the double bond appear at approximately 112 and 142 ppm, while the methyl carbons are found around 24 ppm. docbrown.info These values serve as a baseline for predicting the shifts in the target molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Quinoline Aromatic H | 7.5 - 8.5 | 120 - 150 | Complex multiplet patterns expected. |
| Vinyl H | ~6.0 - 6.5 | 115 - 140 | Chemical shift influenced by conjugation. |
| Methyl H (on C=C) | ~2.0 - 2.2 | ~20 - 25 | Two distinct signals expected. |
| C-NO₂ | - | ~145-150 | Quaternary carbon, deshielded by nitro group. |
| C-alkenyl | - | ~155-160 | Quaternary carbon, deshielded by nitrogen. |
Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) are expected to appear in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations from the quinoline ring would be observed in the 1600-1450 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic and alkenyl groups would be seen above 3000 cm⁻¹.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₁₃H₁₂N₂O₂ (228.25 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and fragmentation of the methylpropenyl side chain. The mass spectrum of the related 2-methyl-8-nitroquinoline shows a prominent molecular ion peak. nist.gov
Advanced Spectroscopic Techniques for Fine Structural Details
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region of the quinoline system. researchgate.net
COSY would establish the connectivity between adjacent protons, for example, confirming the coupling relationships between the protons on the quinoline ring.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connection of the substituents to the quinoline ring.
These advanced techniques are essential for a complete and confident structural elucidation of this compound in the absence of single-crystal X-ray data.
Chemical Reactivity and Transformation Mechanisms of 2 2 Methylprop 1 Enyl 8 Nitroquinoline
Reactivity of the Nitro Group and its Influence on the Quinoline (B57606) System
The 8-nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the entire quinoline system. It deactivates the aromatic rings towards electrophilic attack while simultaneously activating them for nucleophilic substitution.
The presence of an electron-withdrawing nitro group makes the quinoline ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.comaakash.ac.in This type of reaction, known as nucleophilic aromatic substitution (S_NAr), is a primary pathway for the functionalization of nitro-substituted aromatic compounds. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. youtube.comyoutube.com The nitro group is highly effective at stabilizing this intermediate, especially when positioned ortho or para to the site of nucleophilic attack. aakash.ac.inyoutube.com
In the case of 8-nitroquinoline (B147351) derivatives, the nitro group activates the ring for nucleophilic attack. A specific and important variant of S_NAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination of nitroquinolines, where a nucleophile attacks a carbon atom bearing a hydrogen, typically ortho or para to the nitro group. nih.gov For 2-(2-methylprop-1-enyl)-8-nitroquinoline, the positions ortho (C7) and para (C5) to the nitro group are activated and could potentially undergo VNS reactions with suitable nucleophiles, such as carbanions or amides. nih.gov Studies on related nitroquinolines have shown that VNS reactions proceed effectively, providing a direct method for C-C or C-N bond formation. nih.gov
It has also been noted in related quinolone systems that an 8-nitro group can exert a significant steric effect, distorting the planarity of the quinoline ring. This distortion can decrease the aromaticity of the pyridine (B92270) portion of the ring system, making it behave more like an activated nitroalkene and enhancing its reactivity towards nucleophiles.
The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group (NH₂). The resulting 8-aminoquinoline (B160924) derivatives are valuable synthetic intermediates. wikipedia.org The reduction of 8-nitroquinoline to 8-aminoquinoline can be accomplished using a range of reducing agents and conditions.
Classic methods involve the use of metals in acidic media, such as tin powder with hydrochloric acid. wikipedia.org Another established method employs iron filings in a hot mixture of di-n-butyl ether and dilute acetic acid. google.com Furthermore, reactions with ammonium (B1175870) or alkali metal hydrogen sulfides in an aqueous alcohol medium at a controlled pH (8.0-9.5) have been shown to produce 8-aminoquinolines in high yields. google.com
Catalytic hydrogenation is also a highly effective method. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C) are commonly used for the hydrogenation of nitroarenes. rsc.org For the broader quinoline system, catalytic hydrogenation using various noble metal (e.g., Pd, Rh, Ru) or base metal (e.g., Co, Ni, Fe) catalysts can reduce the heterocyclic ring, but selective reduction of the nitro group is a well-established transformation. thieme-connect.comthieme-connect.com Research on related nitro-substituted heterocycles has demonstrated that stannous chloride (SnCl₂) also serves as a mild and efficient reagent for the reduction of the nitro group to an amine. nih.gov
Table 1: Selected Methods for the Reduction of 8-Nitroquinoline
| Reagent(s) | Solvent/Conditions | Product | Reference |
|---|---|---|---|
| Tin (Sn) powder, Hydrochloric acid (HCl) | Aqueous | 8-Aminoquinoline | wikipedia.org |
| Iron (Fe) filings | di-n-butyl ether / Acetic acid (aq) | 8-Amino-6-methoxy-3-methylquinoline | google.com |
| Ammonium/Alkali Metal Hydrogen Sulfide | Aqueous alcohol, pH 8.0-9.5 | 8-Aminoquinoline | google.com |
| Stannous Chloride (SnCl₂) | Mild conditions | Aminoquinolines | nih.gov |
| H₂, Palladium on Carbon (Pd/C) | Methanol or aqueous solution | Amines | youtube.comrsc.org |
Transformations Involving the 2-(2-Methylprop-1-enyl) Moiety
The alkenyl group at the C2 position is an electron-rich π-system, making it a prime site for addition reactions, particularly with electrophiles.
Alkenes readily undergo electrophilic addition reactions. byjus.com In this process, the π-bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.orgchemistrysteps.com The regioselectivity of this addition to unsymmetrical alkenes, like the 2-methylprop-1-enyl group, is governed by Markovnikov's rule. The rule states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. byjus.comyoutube.com
For this compound, the double bond is between C1' and C2'. C1' is bonded to one hydrogen, while C2' is bonded to zero hydrogens. Attack by an electrophile (E⁺) will lead to two possible carbocation intermediates. The formation of the tertiary carbocation at C2' is significantly more favorable than the formation of the secondary carbocation at C1'. Consequently, the subsequent attack by a nucleophile (Nu⁻) will occur at the C2' position.
Conversely, direct nucleophilic addition to an unactivated alkene is generally unfavorable due to the electron-rich nature of the double bond. Such reactions typically require strong nucleophiles and are much less common than electrophilic additions unless the alkene is activated by adjacent electron-withdrawing groups in a conjugate system. nih.gov
Table 2: Predicted Products of Electrophilic Addition to the 2-(2-Methylprop-1-enyl) Group
| Reaction | Reagent (E-Nu) | Predicted Major Product | Governing Principle |
|---|---|---|---|
| Hydrohalogenation | H-X (e.g., HBr, HCl) | 2-(2-Halo-2-methylpropyl)-8-nitroquinoline | Markovnikov's Rule byjus.com |
| Hydration (acid-catalyzed) | H₂O, H⁺ catalyst | 2-(2-Hydroxy-2-methylpropyl)-8-nitroquinoline | Markovnikov's Rule youtube.com |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | 2-(1,2-Dihalo-2-methylpropyl)-8-nitroquinoline | Forms cyclic halonium ion intermediate aakash.ac.in |
The vinyl group substituent on the quinoline ring can participate in cycloaddition reactions, providing a powerful method for constructing complex, fused-ring systems. These reactions involve the concerted or stepwise formation of two new sigma bonds.
One prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. Research has demonstrated that vinylquinolines can act as dienophiles in organocatalytic enantioselective [4+2] cycloaddition reactions with dienals. These reactions, often enabled by synergistic catalysis involving a chiral amine and a Brønsted acid, produce synthetically valuable chiral quinoline architectures with high efficiency and stereoselectivity.
Furthermore, vinylquinolines can undergo other types of cycloadditions. For instance, the cathodic reduction of 2-vinylquinoline (B1294476) can lead to a radical anion intermediate that participates in a cycloaddition with a neutral substrate molecule to form trans-1,2-di(quinolyl)cyclobutanes. Another proposed mechanism for the transformation of quinoline N-oxides involves a 1,3-dipolar cycloaddition as a key step.
Reactivity at Other Positions of the Quinoline Ring System
Beyond the immediate functionalities, other positions on the quinoline ring can also be reactive. The electronic nature of the quinoline nucleus, modified by the strong deactivating effect of the 8-nitro group, dictates the sites of both electrophilic and nucleophilic attack.
Quinoline itself typically undergoes electrophilic substitution, such as nitration or halogenation, at the C5 and C8 positions of the carbocyclic (benzene) ring. youtube.comyoutube.com The reaction proceeds through attack on the protonated quinolinium ion, which directs substitution to the benzene (B151609) ring. stackexchange.com In this compound, the C8 position is already occupied by the nitro group. The nitro group is strongly deactivating, making further electrophilic substitution difficult. However, if forced, the reaction would be expected to occur at the C5 position, which is the other favored site for electrophilic attack on the quinoline nucleus. stackexchange.comquora.com
The pyridine ring is generally deactivated towards electrophilic attack but is activated for nucleophilic substitution, especially when bearing electron-withdrawing groups. youtube.com As discussed (Sec. 4.1.1), the 8-nitro group activates the ring for nucleophilic attack, primarily at the ortho (C7) and para (C5) positions. Competition between different nucleophilic pathways, such as S_NAr of a leaving group versus VNS at a C-H bond, can occur depending on the specific substrate and reaction conditions. nih.gov Additionally, in related 2-methylquinoline (B7769805) systems, the methyl group's protons are acidic and can be involved in competitive base-mediated reactions. nih.gov
Mechanistic Investigations of Key Reactions Involving this compound
The unique molecular architecture of this compound, featuring an electron-deficient nitro-substituted aromatic system coupled with an electron-rich alkenyl moiety, gives rise to a diverse and complex range of chemical transformations. Mechanistic investigations into its reactivity reveal a fascinating interplay between the distinct electronic characters of its constituent parts. The primary modes of reactivity include reactions at the nitroquinoline core, transformations involving the alkenyl side chain, and concerted cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring
The presence of the strongly electron-withdrawing nitro group at the C8 position significantly activates the quinoline ring system towards nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of nitroaromatic chemistry. The nitro group, particularly when positioned ortho or para to a potential leaving group or a site of nucleophilic attack, stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution.
In the case of this compound, while there isn't a conventional leaving group, the concept of Vicarious Nucleophilic Substitution (VNS) of hydrogen is highly relevant. VNS reactions allow for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. Studies on various nitroquinolines have demonstrated that the nitro group effectively directs incoming nucleophiles to the ortho and para positions. For the 8-nitroquinoline scaffold, the C7 and C5 positions are the most activated sites for such attacks.
A proposed mechanism for the VNS reaction of this compound with a generic nucleophile (Nu-) is depicted below:
Nucleophilic Attack: The nucleophile adds to the electron-deficient quinoline ring, typically at the C7 position, which is ortho to the nitro group. This forms a resonance-stabilized anionic σ-complex (Meisenheimer-type intermediate).
β-Elimination: A base present in the reaction mixture abstracts a proton from the carbon bearing the nucleophile, leading to the elimination of a hydride ion (which is often captured by an oxidant in the reaction mixture or reacts with another molecule of the substrate) and the restoration of the aromatic system.
It has been postulated that the counter-ion of the nucleophile, such as K+, can interact with the oxygen atoms of the nitro group, which may influence the regioselectivity of the nucleophilic attack. nih.gov
Reduction of the Nitro Group
A fundamental transformation of 8-nitroquinolines is the reduction of the nitro group to an amino group, yielding the corresponding 8-aminoquinoline derivative. This reaction is of significant synthetic importance as the resulting aminoquinolines are valuable precursors for a wide range of more complex molecules.
The reduction can be achieved using various reagents and conditions, with the choice of reagent sometimes allowing for the isolation of intermediate reduction products like nitroso and hydroxylamino derivatives. Common reducing agents include:
Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.
Transfer Hydrogenation: Employing hydrogen donors like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst.
Stannous Chloride (SnCl2): A mild and often selective reducing agent for nitro groups.
The general mechanism for the reduction of a nitro group to an amine is a multi-step process involving a series of two-electron and two-proton transfers. The sequence typically proceeds as follows:
Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aminoarene
The specific conditions can be tailored to favor the formation of the final amine product. Studies on various nitroquinolines have shown that these reductions are generally efficient, with yields often exceeding 80%. nih.gov
Reactions of the Alkenyl Side Chain
The 2-(2-methylprop-1-enyl) group, being an electron-rich alkene, is susceptible to electrophilic attack. However, its reactivity is modulated by the electron-withdrawing nature of the 8-nitroquinoline ring system to which it is attached.
Electrophilic Addition:
Classic electrophilic additions of reagents like halogens (Br2, I2) or mercury(II) salts can lead to the formation of heterocyclic systems through intramolecular cyclization. For instance, the reaction of a similar compound, 8-(2-methylprop-2-enylsulfanyl)quinoline, with bromine or iodine results in the formation of a dihydro nih.govacs.orgthiazino[2,3,4-ij]quinolinium system. osi.lv A similar electrophile-induced cyclization could be envisioned for this compound, potentially leading to the formation of a new five or six-membered ring fused to the quinoline core.
The mechanism for such a reaction would involve:
Electrophilic Attack: The electrophile (e.g., Br+) adds to the double bond of the alkenyl side chain, forming a bromonium ion intermediate.
Intramolecular Nucleophilic Attack: The nitrogen atom of the quinoline ring acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion to form a new C-N bond and a new ring.
Deprotonation/Rearrangement: Subsequent steps would lead to the final, stable heterocyclic product.
Oxidative Cleavage:
Strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4) can cleave the double bond of the alkenyl side chain, leading to the formation of 2-formyl-8-nitroquinoline or 8-nitroquinoline-2-carboxylic acid, depending on the workup conditions.
Cycloaddition Reactions
The conjugated π-system of the quinoline ring and the isolated double bond of the side chain present opportunities for various cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Type):
Photochemical dearomative cycloadditions of quinolines with alkenes have been reported. nih.govnih.gov In these reactions, the quinoline ring can act as a diene component. While the 8-nitroquinoline system itself is electron-deficient, photochemical excitation can alter its reactivity, enabling it to participate in cycloadditions. The regioselectivity of these reactions is often influenced by the solvent polarity and the substitution pattern on the quinoline ring. nih.gov
A plausible, though not experimentally verified for this specific molecule, photochemical [4+2] cycloaddition would involve the reaction of the benzenoid part of the quinoline ring (acting as the diene) with a dienophile.
1,3-Dipolar Cycloadditions:
The alkenyl side chain can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrones or azides. These reactions are powerful tools for the construction of five-membered heterocyclic rings.
The table below summarizes the potential key reactions and the expected products for this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Probable Major Product(s) | Mechanistic Notes |
| Vicarious Nucleophilic Substitution | Nucleophile (e.g., carbanion), Base (e.g., t-BuOK), in THF | 7-Substituted-2-(2-methylprop-1-enyl)-8-nitroquinoline | Formation of a Meisenheimer-type intermediate followed by β-elimination. |
| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C | 2-(2-Methylprop-1-enyl)quinolin-8-amine | Stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates. |
| Electrophilic Addition/Cyclization | Br2 in CCl4 | Fused heterocyclic system | Formation of a bromonium ion followed by intramolecular nucleophilic attack by the quinoline nitrogen. |
| Oxidative Cleavage | 1. O3, CH2Cl2; 2. Zn, H2O | 8-Nitroquinoline-2-carbaldehyde | Ozonolysis of the alkenyl double bond. |
| Photochemical [4+2] Cycloaddition | Alkene, Photosensitizer, hν | Dearomatized polycyclic product | Reaction proceeds through an excited state of the quinoline ring. |
These mechanistic pathways provide a framework for understanding the rich and varied chemistry of this compound, a molecule poised at the intersection of aromatic, nitro, and alkene reactivity. Further experimental and computational studies are necessary to fully elucidate the intricate details of these transformations.
Theoretical and Computational Investigations on 2 2 Methylprop 1 Enyl 8 Nitroquinoline
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecular systems. nih.gov By calculating the electron density, DFT methods can elucidate properties that are fundamental to a molecule's behavior and reactivity. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311++G**, have been employed to optimize molecular geometries and predict electronic characteristics. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests lower reactivity and higher stability. rsc.org
For quinoline derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. In many substituted quinolines, the HOMO is often localized on the quinoline ring and electron-donating groups, while the LUMO is concentrated on the quinoline ring and any electron-withdrawing substituents. rsc.org For 2-(2-Methylprop-1-enyl)-8-nitroquinoline, the nitro group at the C-8 position would be expected to significantly influence the LUMO distribution due to its strong electron-withdrawing nature.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar nitroaromatic compounds. Actual values would require specific calculations for this molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the quinoline ring and the methyl groups would exhibit positive potential. The nitrogen atom in the quinoline ring would also influence the potential distribution.
Quantum Chemical Calculations of Molecular Geometry and Conformations
Quantum chemical calculations, particularly using DFT methods, are employed to determine the most stable three-dimensional structure of a molecule. nih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For a molecule like this compound, which has a flexible side chain, multiple conformations may exist. Computational methods can identify the global minimum energy structure as well as other low-energy conformers. The planarity of the quinoline ring system is a key feature, although the nitro group and the methylprop-enyl substituent will have specific spatial orientations relative to the ring. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the modeling of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.net This provides insight into the feasibility and kinetics of a reaction. For this compound, computational modeling could be used to study various reactions, such as its synthesis, oxidation, or reduction. By mapping the potential energy surface of a reaction, researchers can understand the step-by-step process of bond breaking and formation.
Simulation of Spectroscopic Parameters
Theoretical calculations can simulate various spectroscopic data, which can then be compared with experimental results for structure validation. nih.gov For instance, Infrared (IR) and Raman vibrational frequencies can be calculated to help assign the peaks in experimental spectra. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Time-Dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov
Table 2: Hypothetical Simulated Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Simulated Value |
| UV-Vis (TD-DFT) | λmax | ~320 nm |
| ¹H NMR (GIAO) | Chemical Shift (H on C3) | ~7.5 ppm |
| IR | ν(NO₂) symmetric stretch | ~1350 cm⁻¹ |
| IR | ν(NO₂) asymmetric stretch | ~1530 cm⁻¹ |
Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar compounds. Actual values would require specific calculations for this molecule.
Structure-Reactivity Relationship Predictions via Computational Methods
By combining the insights gained from FMO analysis, MEP mapping, and other computational descriptors, it is possible to predict the structure-reactivity relationships of a molecule. nih.gov For this compound, these methods can help predict its susceptibility to different types of chemical reactions and its potential interactions with other molecules. For example, the presence of the electron-withdrawing nitro group is expected to deactivate the quinoline ring towards electrophilic substitution while activating it for nucleophilic substitution. The alkenyl side chain introduces a potential site for addition reactions. These computational predictions are invaluable for guiding the design of new synthetic routes and for understanding the molecule's potential applications.
Synthesis and Characterization of Derivatives and Analogues of 2 2 Methylprop 1 Enyl 8 Nitroquinoline
Modification of the 2-(2-Methylprop-1-enyl) Substituent
The side chain at the C-2 position offers rich opportunities for derivatization through reactions targeting its carbon-carbon double bond and terminal methyl groups.
Halogenation of the Alkene Moiety
The carbon-carbon double bond in the 2-(2-methylprop-1-enyl) substituent is susceptible to electrophilic addition reactions, most notably halogenation. This reaction typically proceeds by the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to yield a vicinal dihalide.
The reaction with bromine, for instance, is expected to proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs at the more substituted carbon, leading to the formation of 2-(1,2-dibromo-2-methylpropyl)-8-nitroquinoline. This transformation converts the unsaturated alkene moiety into a saturated, functionalized alkyl chain, significantly altering the electronic and steric properties of the C-2 substituent. The reddish-brown color of bromine disappears upon reaction, providing a visual indicator of the reaction's progress. chemguide.co.uk
Table 1: Predicted Products of Alkene Halogenation
| Reactant | Reagent | Predicted Product Name | Reaction Type |
|---|---|---|---|
| 2-(2-Methylprop-1-enyl)-8-nitroquinoline | Bromine (Br₂) | 2-(1,2-Dibromo-2-methylpropyl)-8-nitroquinoline | Electrophilic Addition |
| This compound | Chlorine (Cl₂) | 2-(1,2-Dichloro-2-methylpropyl)-8-nitroquinoline | Electrophilic Addition |
Functionalization at Methyl Positions
The two methyl groups on the prop-1-enyl side chain represent potential sites for C(sp³)–H functionalization. Such reactions are pivotal for introducing new functional groups and extending the carbon skeleton. Methodologies for the functionalization of methyl groups on 2-substituted quinolines often involve oxidation or metal-catalyzed processes. researchgate.netresearchgate.net
Oxidative methods can convert the methyl groups into more versatile functionalities like aldehydes or carboxylic acids. For example, using oxidizing agents such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄) under controlled conditions could lead to the selective oxidation of one or both methyl groups to form corresponding aldehydes or carboxylic acids.
Furthermore, transition-metal-catalyzed C–H activation provides a pathway for the alkylation of these methyl groups. mdpi.com Auto-transfer hydrogenative (ATH) reactions, often catalyzed by iridium or ruthenium complexes, can couple the methyl groups with alcohols, resulting in chain elongation. mdpi.com These strategies allow for the synthesis of a diverse library of analogues with modified side chains at the C-2 position.
Derivatization of the Nitro Group
The nitro group at the C-8 position is a key functional handle, serving as a precursor for various other nitrogen-containing functionalities, most notably the amino group.
Reduction to Aminoquinolines
The reduction of the 8-nitro group to an 8-amino group is a fundamental transformation in quinoline (B57606) chemistry. This conversion is significant as the resulting aminoquinoline often exhibits distinct electronic properties and biological activities. Several established methods can achieve this reduction with high efficiency.
Catalytic hydrogenation is a widely employed method, involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.gov The reaction is typically carried out under mild to moderate pressures and temperatures. Cobalt-based catalysts have also been shown to be effective for the hydrogenation of quinolines. bohrium.com
Alternatively, chemical reduction provides a reliable route to the desired 8-aminoquinoline (B160924). A classic method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). wikipedia.org Stannous chloride (SnCl₂) is another effective reagent for this transformation, offering mild reaction conditions. nih.gov These methods reliably produce 8-amino-2-(2-methylprop-1-enyl)quinoline, a versatile intermediate for further derivatization.
Table 2: Common Reagents for Nitro Group Reduction
| Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 8-Amino-2-(2-methylprop-1-enyl)quinoline |
| Metal/Acid Reduction | Sn, HCl (or Fe, HCl) | 8-Amino-2-(2-methylprop-1-enyl)quinoline |
| Stannous Chloride Reduction | SnCl₂·2H₂O | 8-Amino-2-(2-methylprop-1-enyl)quinoline |
Other Nitrogen-Containing Functional Group Transformations
Beyond reduction to an amine, the nitro group can be converted into other nitrogenous functional groups. Partial reduction, for instance, can yield hydroxylamine (B1172632) intermediates. The resulting 8-aminoquinoline can be further modified. Diazotization of the amino group with nitrous acid (HNO₂) at low temperatures produces a diazonium salt. This intermediate is highly versatile and can be subjected to Sandmeyer or similar reactions to introduce a wide array of substituents, including halogens (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups at the C-8 position. The nitro group itself can also undergo transformations, such as conversion to a nitroso group, which can participate in cycloaddition reactions. nih.govnih.gov
Substitution at Other Positions of the Quinoline Core
Modification of the quinoline nucleus itself provides another avenue for generating analogues. The reactivity of the quinoline core towards substitution is heavily influenced by the existing substituents.
The presence of the electron-withdrawing 8-nitro group significantly deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic aromatic substitution. stackexchange.com Any electrophilic attack would be directed to the positions meta to the nitro group, primarily C-5 and C-7. However, the pyridine (B92270) ring is already electron-deficient and further deactivated by the protonation of its nitrogen atom under the strongly acidic conditions typically used for electrophilic substitution. graduatecollege.ac.in Therefore, forcing conditions would be required for further substitution, which may lack regioselectivity. stackexchange.com
Conversely, the electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution. The vicarious nucleophilic substitution (VNS) of hydrogen is a particularly relevant reaction for nitro-aromatic compounds. nih.gov This methodology allows for the introduction of nucleophiles at positions activated by the nitro group, typically ortho and para. For this compound, VNS reactions could potentially introduce substituents at the C-7 position (ortho to the nitro group). nih.gov The regioselectivity of such substitutions can be influenced by the size and nature of the incoming nucleophile. nih.gov This approach offers a powerful tool for the synthesis of 7-substituted-8-nitroquinoline derivatives, which are otherwise difficult to access.
Synthesis of Polycyclic Systems Incorporating the this compound Scaffold
The construction of polycyclic systems that integrate the this compound framework is a significant area of research, aimed at the development of novel compounds with unique electronic and biological properties. The inherent reactivity of the quinoline core, coupled with the functionalities of the nitro and alkenyl substituents, provides multiple avenues for intramolecular and intermolecular cyclization reactions. These reactions lead to the formation of fused aromatic and heterocyclic ring systems, expanding the structural diversity of this class of compounds.
Key strategies for the elaboration of the this compound scaffold into more complex polycyclic architectures include cycloaddition reactions, photochemical cyclizations, and transition-metal-catalyzed cross-coupling reactions followed by intramolecular ring closure. These methods leverage the electronic characteristics of the nitroquinoline system and the reactivity of the appended alkenyl group to construct new carbon-carbon and carbon-heteroatom bonds.
One plausible approach involves the reduction of the nitro group to an amino group, followed by well-established cyclization strategies. For instance, the resulting 8-amino-2-(2-methylprop-1-enyl)quinoline could undergo a Pschorr cyclization. This reaction, typically initiated by diazotization of a primary aromatic amine, generates an aryl radical that can undergo intramolecular cyclization to form a new ring. In this case, cyclization onto the phenyl ring of a strategically positioned substituent could yield a phenanthridine-like skeleton.
Another promising route is through cycloaddition reactions where the electron-deficient nitroquinoline ring system can act as a dienophile. In a Diels-Alder reaction, the quinoline ring, activated by the electron-withdrawing nitro group, could react with a suitable diene. This [4+2] cycloaddition would result in the formation of a new six-membered ring fused to the quinoline core. The specific regiochemistry and stereochemistry of such a reaction would be influenced by the nature of the diene and the reaction conditions.
Furthermore, photochemical cyclization presents a viable method for the synthesis of polycyclic systems from 2-alkenylquinoline derivatives. Irradiation of compounds with a styryl-like moiety can induce an intramolecular cyclization to form a benzo[c]phenanthridine-type structure. For this compound, a similar photocyclization could be envisioned, potentially leading to novel polycyclic frameworks. The success of this approach would depend on the photochemical reactivity of the specific substrate and the stability of the resulting cyclized product.
Below is a table of potential polycyclic systems that could be theoretically synthesized from this compound, along with the general synthetic strategy that might be employed.
| Target Polycyclic System | Potential Synthetic Strategy | Key Intermediates |
| Benzo[c]phenanthridine derivative | Photochemical cyclization | Excited state of this compound |
| Fused Phenanthroline derivative | Reduction of nitro group, followed by Skraup-Doebner-von Miller reaction | 8-Amino-2-(2-methylprop-1-enyl)quinoline |
| Fused Acridine derivative | Diels-Alder reaction with an appropriate diene | This compound as dienophile |
| Pyrido[3,2,1-de]phenanthridine derivative | Pschorr cyclization of a derivative | 8-Amino-2-(aryl-substituted-enyl)quinoline |
These synthetic strategies represent a foundation for the future development of novel and complex polycyclic molecules derived from this compound, opening avenues for the exploration of their properties and potential applications.
Exploration of Advanced Applications in Chemical Sciences
2-(2-Methylprop-1-enyl)-8-nitroquinoline as a Building Block in Complex Organic Synthesis
The true potential of this compound in organic synthesis lies in its capacity as a versatile intermediate. The presence of distinct functional groups allows for a series of selective transformations, making it a valuable starting point for the synthesis of more complex, polyfunctional molecules. Quinoline (B57606) derivatives are often sought after for their biological activities, and having a readily functionalizable starting material is a significant advantage in pharmaceutical and agrochemical research. brieflands.com
The nitro group is a key handle for synthetic manipulation. It can be readily reduced under various conditions to an amino group, yielding 2-(2-Methylprop-1-enyl)quinolin-8-amine. This amine is a crucial intermediate, serving as a precursor for a multitude of other functionalities. For instance, the amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., halides, hydroxyl, cyano groups) onto the quinoline core. This amino derivative is an important intermediate in the production of dyes and pharmaceuticals. google.com
The alkenyl side chain at the 2-position also offers a rich playground for synthetic chemists. It can participate in various reactions, including:
Oxidative Cleavage: Treatment with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond to yield a carboxylic acid or ketone at the 2-position of the quinoline ring.
Addition Reactions: The double bond can undergo hydrogenation to the corresponding saturated alkyl chain or be subjected to hydroboration-oxidation to install a hydroxyl group.
Pericyclic Reactions: The conjugated system may participate in cycloaddition reactions, allowing for the construction of complex carbocyclic or heterocyclic rings fused to the quinoline system.
The strategic combination of these transformations allows for the generation of a library of novel quinoline derivatives, each with potentially unique properties and applications.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent(s) | Product Functional Group | Potential Application |
|---|---|---|---|
| 8-Nitro | SnCl₂, HCl or H₂, Pd/C | 8-Amino | Precursor for dyes, pharmaceuticals, and further functionalization |
| 8-Nitro | Zn, NH₄Cl | 8-Hydroxylamino | Intermediate in organic synthesis |
| 1-Alkenyl | H₂, Pd/C | 1-Alkyl (isobutyl) | Modification of steric and electronic properties |
| 1-Alkenyl | O₃; then DMS or Zn/H₂O | 2-Formylquinoline | Building block for larger molecules |
| 1-Alkenyl | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(2-Hydroxy-2-methylpropyl) | Introduction of a hydroxyl group for further reactions |
Potential as Ligands in Catalysis
The field of organometallic catalysis heavily relies on the design of sophisticated ligands that can tune the reactivity, selectivity, and stability of a metal center. Quinoline-based structures, particularly 8-hydroxyquinoline (B1678124) and its derivatives, are renowned for their excellent chelating abilities, forming stable complexes with a wide range of transition metals. nih.goviosrjournals.org These complexes have found use in various catalytic reactions, including oxidation and hydrolysis. iosrjournals.orgmdpi.com
This compound possesses the N,O-donor atom set characteristic of nitro-substituted quinolines, which can chelate to a metal center. The nitrogen atom of the quinoline ring and one of the oxygen atoms from the nitro group can form a stable five-membered chelate ring with a metal ion. The electronic and steric properties of this ligand would be significantly different from the widely studied 8-hydroxyquinoline.
Electronic Effects: The strongly electron-withdrawing nitro group would decrease the electron density on the quinoline ring and the coordinating nitrogen atom. This would make the ligand a weaker σ-donor but a potentially stronger π-acceptor compared to 8-hydroxyquinoline. These electronic modifications can have a profound impact on the catalytic activity of the metal center, for instance, by stabilizing lower oxidation states or influencing the energetics of substrate binding and product release.
Steric Effects: The bulky 2-(2-methylprop-1-enyl) group at the position adjacent to the coordinating nitrogen atom would impose significant steric hindrance around the metal center. This steric bulk can be advantageous in catalysis, as it can be used to control the stereoselectivity of a reaction or to create a specific coordination environment that promotes a desired transformation. nih.gov
The combination of these electronic and steric features makes this compound a promising candidate for developing novel catalysts for reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions.
Applications in Analytical Chemistry Methodologies (e.g., derivatization for detection)
In analytical chemistry, particularly in chromatographic techniques like HPLC, derivatization is a common strategy to enhance the detectability and separation of analytes. nih.goviu.edu This often involves reacting the analyte with a reagent that introduces a chromophore, a fluorophore, or an electrochemically active group.
While this compound itself is not a derivatizing agent, its synthetic derivative, 2-(2-Methylprop-1-enyl)quinolin-8-amine, holds significant potential in this area. Amines are a common functional group targeted for derivatization. nih.gov The 8-aminoquinoline (B160924) derivative could be used in two main ways:
As an analyte requiring derivatization: For its own detection and quantification, the amino group could be reacted with various derivatizing agents, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), to produce highly fluorescent products, enabling trace-level detection. nih.gov
As a precursor to a novel derivatizing reagent: The 8-aminoquinoline moiety could be incorporated into a larger molecular structure designed to be a highly sensitive tagging reagent for other analytes (e.g., carboxylic acids, aldehydes, or ketones). The quinoline ring system often imparts favorable fluorescence properties, which could be exploited to create a new class of fluorogenic derivatizing agents. nih.gov
Furthermore, the inherent spectroscopic properties of the quinoline ring system suggest that this compound and its derivatives could be developed as fluorescent probes for the detection of specific metal ions or small molecules. The binding of an analyte to the quinoline ligand can induce significant changes in its fluorescence emission, allowing for sensitive and selective detection.
Table 2: Potential Derivatization Reactions for the Amino-Derivative
| Analyte Functional Group | Derivatizing Agent Class | Example Reagent | Detection Method |
|---|---|---|---|
| Primary Amine (from reduction of nitro group) | Sulfonyl Chloride | Dansyl Chloride | Fluorescence Detection |
| Primary Amine (from reduction of nitro group) | Aldehyde/Thiol | o-Phthalaldehyde (OPA) | Fluorescence Detection |
| Primary Amine (from reduction of nitro group) | Isothiocyanate | Phenylisothiocyanate (Edman's Reagent) | UV Detection |
| Primary Amine (from reduction of nitro group) | Acyl Halide | Naphthalenesulfonyl chloride | HPLC with UV/Fluorescence Detection nih.gov |
Role in Materials Chemistry Research
The search for novel organic materials with tailored electronic, optical, and thermal properties is a major driving force in materials chemistry. Quinoline derivatives have been investigated for a variety of applications, most notably as components in Organic Light Emitting Diodes (OLEDs), due to their high charge carrier mobility and luminescence properties. ijcce.ac.irijcce.ac.ir Zinc complexes of 8-hydroxyquinoline derivatives, for example, are known to be promising electron transport materials and emitters in OLED devices. ijcce.ac.irijcce.ac.ir
This compound is a compelling candidate for materials science research for several reasons:
Monomer for Polymerization: The presence of the polymerizable 2-methylprop-1-enyl group allows this molecule to act as a monomer. Polymerization, either through free-radical, cationic, or coordination polymerization methods, would lead to polymers with quinoline moieties pendent from the main chain. These polymers could exhibit interesting properties such as high thermal stability, specific optical responses, or the ability to coordinate with metals for sensor applications.
Tunable Electronic Properties: The conjugated π-system of the quinoline ring, extended by the alkenyl group, is responsible for its electronic and optical properties. The strongly electron-withdrawing nitro group can significantly modify these properties. Furthermore, the nitro group can be chemically transformed into other groups (e.g., amino, azo), providing a powerful tool to fine-tune the material's bandgap, emission wavelength, and charge transport characteristics.
Precursor for Functional Materials: The compound can serve as a precursor for creating more complex functional materials. For instance, it could be incorporated as a dopant in a host matrix to control the emissive properties of an OLED. ijcce.ac.ir The ability to form metal complexes also opens the door to creating metallopolymers or coordination polymers with unique photophysical or magnetic properties. The synthesis of quinoline derivatives is a key step in accessing materials for various industries including paint and polymers. brieflands.com
Future Research Directions and Outlook for 2 2 Methylprop 1 Enyl 8 Nitroquinoline Studies
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-alkenylquinolines has traditionally relied on methods like the Perkin condensation of 2-methylquinolines with aldehydes, which often require harsh conditions and long reaction times. rsc.org Future research on 2-(2-Methylprop-1-enyl)-8-nitroquinoline should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.
A promising avenue is the acid-catalyzed C(sp³)–H functionalization of 2-methyl-8-nitroquinoline (B1328908) with acetone (B3395972) or a related carbonyl compound. This approach is an attractive alternative for preparing such quinoline-based compounds. rsc.org Additionally, metal-free olefination reactions, which might involve catalysts like N-bromosuccinimide (NBS) and an oxidant, present a green alternative to traditional metal-catalyzed processes. rsc.org
Researchers could also explore one-pot, multi-component reactions, which are known for their high efficiency and atom economy in generating complex molecules like quinolones from simple precursors. nih.gov The development of catalyst-free methods, perhaps using eco-friendly media like deep eutectic solvents, could further enhance the green credentials of the synthesis. researchgate.net A comparative analysis of potential synthetic strategies highlights the move towards more sustainable and efficient methodologies.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| Acid-Catalyzed Condensation | Reaction of 2-methyl-8-nitroquinoline with a ketone. | Potentially higher yields and milder conditions than traditional methods. | rsc.org |
| Metal-Free Olefination | Use of non-metal catalysts and oxidants. | Avoids toxic metal residues and can be more cost-effective. | rsc.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Reduced reaction times and often improved yields. | rsc.org |
| Green Catalyst-Free Method | Utilizing eco-friendly reaction media. | Environmentally friendly, potentially lower cost, and simpler work-up. | researchgate.net |
In-depth Mechanistic Studies of its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new applications. The presence of the electron-withdrawing 8-nitro group significantly influences the electronic properties of the quinoline (B57606) ring, making it susceptible to certain reactions.
Future mechanistic studies should focus on several key areas. The vicarious nucleophilic substitution (VNS) of hydrogen is a known reaction for electron-deficient nitroquinolines, and investigating this pathway for the title compound could reveal new functionalization possibilities. nih.gov The reduction of the nitro group to an amino group is another fundamental transformation that opens up a vast chemical space for derivatization. nih.gov
Modern kinetic studies, employing techniques like UV/vis spectroscopy combined with global data fitting and numerical integration, can elucidate multi-step reaction mechanisms. rsc.org Such analyses can distinguish between single-step and more complex reaction pathways, providing detailed insights into the formation and decay of intermediates. scispace.com Computational studies can complement these experimental efforts by modeling reaction pathways and transition states, offering a more complete mechanistic picture. researchgate.netrsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work and accelerating discovery. researchgate.net Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be employed to predict a wide range of molecular properties.
Future computational work should focus on benchmarking various DFT functionals and basis sets to determine the most accurate and cost-effective methods for this specific class of compounds. researchgate.net Once a reliable computational model is established, it can be used to calculate key parameters such as bond lengths, electronic structure, and vibrational frequencies (FT-IR spectra). researchgate.net
Furthermore, computational models can predict the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its electronic transitions and potential applications in materials science. researchgate.net Molecular dynamics simulations can be used to study the compound's interactions with biological macromolecules, such as enzymes, providing insights into its potential as a therapeutic agent. nih.gov This in silico approach allows for the rational design of derivatives with enhanced properties before committing to their synthesis. nih.govmdpi.com
| Computational Method | Predicted Properties | Potential Application | Reference |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational spectra. | Understanding fundamental properties and reactivity. | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), frontier orbitals. | Predicting optical properties for materials science. | researchgate.net |
| Molecular Dynamics (MD) | Binding affinity and interaction with biological targets. | Guiding the design of potential enzyme inhibitors. | nih.gov |
| 3D-QSAR | Structure-activity relationship analysis. | Designing new derivatives with improved biological activity. | mdpi.com |
Expansion of Derivative Libraries for Specific Chemical Applications
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govresearchgate.net By systematically modifying the structure of this compound, a diverse library of derivatives can be created for screening in various applications.
One key transformation is the reduction of the 8-nitro group to an 8-amino group, which can then be further functionalized through reactions like acylation or diazotization. nih.gov The 2-alkenyl group also offers a handle for further chemical modification. Additionally, the quinoline ring itself can be subjected to various substitution reactions.
The creation of such a derivative library, guided by computational predictions, would be a strategic approach to discovering new compounds with potential applications as anticancer agents, antimicrobials, or neuroprotective agents. nih.govresearchgate.netmdpi.com The systematic design and synthesis of these new molecules, followed by high-throughput screening, could lead to the identification of lead compounds for further development. nih.gov This approach has been successfully used to develop a wide range of quinoline-based therapeutic agents. nih.gov
Q & A
Basic: What are the standard synthetic protocols for preparing 8-nitroquinoline derivatives, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of 8-nitroquinoline derivatives typically follows nitration or functionalization of pre-existing quinoline scaffolds. For example, the Yale & Bernstein method involves direct nitration of quinoline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to favor nitro group introduction at the C-8 position . Key factors affecting yield include temperature (optimal range: 0–5°C to minimize byproducts), stoichiometry of nitrating agents, and electron-donating/withdrawing substituents on the quinoline ring that direct regioselectivity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Advanced: How can computational modeling predict regioselectivity in vicarious nucleophilic amination of 8-nitroquinoline derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations, such as transition state (TS) energy comparisons, are used to predict regioselectivity. For instance, in the amination of 8-nitroquinoline, TS energies for attack at C-5 (para to nitro) vs. C-7 (ortho) differ by ~0.56 kcal/mol, favoring C-7 as the major product due to lower steric and electronic hindrance . Software like Gaussian or ORCA can model these pathways, incorporating solvent effects (e.g., methanol polarity) and substituent electronic parameters (Hammett constants). Experimental validation via HPLC or LC-MS is required to confirm computational predictions .
Basic: What spectroscopic techniques are most effective for characterizing 2-(2-methylprop-1-enyl)-8-nitroquinoline?
Methodological Answer:
- ¹H/¹³C NMR : The isobutenyl group (2-methylprop-1-enyl) shows characteristic vinyl proton signals at δ 5.2–5.8 ppm (doublet of doublets) and a quaternary carbon at ~120 ppm. The nitro group deshields adjacent protons, shifting C-7 protons upfield .
- FT-IR : A strong NO₂ asymmetric stretch at ~1520 cm⁻¹ confirms nitro group presence.
- X-ray Crystallography : Resolves stereochemistry and confirms substitution patterns. Software like ORTEP-3 visualizes bond angles and planarity of the quinoline ring .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) in crystalline 8-nitroquinoline derivatives influence solubility and stability?
Methodological Answer:
In crystal lattices, hydrogen bonds (e.g., N–H⋯N/O) and π-π stacking between quinoline rings affect physicochemical properties. For example, in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, N–H⋯N bonds create zig-zag layers, reducing solubility in non-polar solvents but enhancing thermal stability (mp >200°C). Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or co-crystallizing with hydrophilic counterions .
Basic: What are common functionalization strategies for introducing substituents at C-2 of 8-nitroquinoline?
Methodological Answer:
- Alkylation : Use of Grignard reagents (e.g., CH₂=CHMgBr) under inert atmosphere to add alkenyl groups at C-2.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, base: K₂CO₃) for aryl/heteroaryl introduction .
- Reduction : NaBH₃CN selectively reduces nitro groups to amines under mild conditions (pH ≈6), enabling subsequent Schiff base formation .
Advanced: How can researchers resolve contradictions in product distributions from similar nitroquinoline amination reactions?
Methodological Answer:
Conflicting results (e.g., C-5 vs. C-7 amination) may arise from subtle differences in reaction conditions (solvent polarity, temperature gradients) or catalyst impurities. Systematic analysis includes:
- Control Experiments : Replicate reactions under strictly anhydrous/inert conditions.
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature; longer durations may favor thermodynamically stable products.
- Isotope Labeling : Use ¹⁵N-labeled amines to track regioselectivity via NMR .
Advanced: What methodologies optimize the synthesis of 8-nitroquinoline-based bioactive compounds (e.g., SIRT2 inhibitors)?
Methodological Answer:
For derivatives like CPNQ (SIRT2 inhibitor), key steps include:
- Piperazine Coupling : React 8-nitroquinoline-5-carbaldehyde with 4-chlorobenzoylpiperazine via reductive amination (NaBH₃CN, MeOH).
- SAR Studies : Introduce substituents at C-2 (e.g., isobutenyl) to enhance blood-brain barrier permeability. Bioactivity is assessed via cell-based assays (e.g., α-synuclein aggregation in Parkinson’s models) .
Basic: How does the nitro group in 8-nitroquinoline derivatives influence electronic properties and reactivity?
Methodological Answer:
The nitro group is a strong electron-withdrawing group, reducing electron density at C-5/C-7 (ortho/para positions), making these sites susceptible to nucleophilic attack. This directs electrophilic substitution to meta positions (e.g., C-3). Cyclic voltammetry reveals redox activity (E₁/₂ ≈ −0.8 V vs. Ag/AgCl), relevant for catalytic applications .
Advanced: What strategies mitigate challenges in isolating isomers of functionalized 8-nitroquinoline derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers.
- Derivatization : Convert isomers to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for easier separation .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of 8-nitroquinoline derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore Mapping : Identify critical moieties (e.g., nitro group for antimalarial activity) via comparative molecular field analysis (CoMFA).
- Molecular Docking : Simulate binding to target proteins (e.g., SIRT2) using AutoDock Vina to prioritize substituents improving binding affinity.
- In Vivo PK/PD : Assess bioavailability and metabolism (e.g., CYP450 inhibition) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
